5-Hydroxy-2-iodobenzaldehyde

Overview

Description

Chemical Structure and Properties

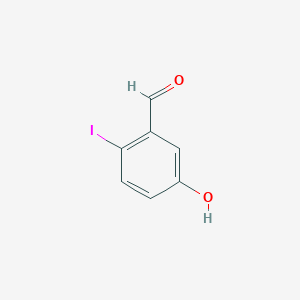

5-Hydroxy-2-iodobenzaldehyde (CAS: 50765-11-2) is an iodinated aromatic aldehyde with the molecular formula C₇H₅IO₂ and a molecular weight of 248.01 g/mol . Its structure features a hydroxy group at position 5 and an iodine atom at position 2 on the benzaldehyde backbone. The compound exhibits a melting point of 125–126°C and is commercially available at 95% purity .

Synthesis and Applications

It is synthesized via boron tribromide-mediated demethylation of a precursor in dichloromethane under argon . The compound is utilized in medicinal chemistry for synthesizing purine nucleoside phosphonucleotides, highlighting its role as a building block for bioactive molecules .

Preparation Methods

Iodination of 3-Hydroxybenzaldehyde

A primary and widely reported method for preparing 5-hydroxy-2-iodobenzaldehyde involves the selective iodination of 3-hydroxybenzaldehyde. This method was detailed by Blasco et al. (2017) in Organic Preparations and Procedures International, where monohalogenation products of 3-hydroxybenzaldehyde were synthesized and characterized.

- Reaction Overview : 3-Hydroxybenzaldehyde undergoes electrophilic aromatic substitution with iodine sources under controlled conditions to yield this compound.

- Selectivity : The hydroxyl group directs iodination ortho and para to its position, allowing selective iodination at the 2-position relative to the aldehyde.

- Reaction Conditions : Typically involves iodine or iodinating agents in the presence of oxidants or catalysts to promote monoiodination.

- Product Isolation : The iodinated product is isolated by crystallization or chromatography.

- Significance : This method provides a straightforward route from commercially available 3-hydroxybenzaldehyde to the target iodinated aldehyde with good regioselectivity and yield.

| Parameter | Details |

|---|---|

| Starting Material | 3-Hydroxybenzaldehyde |

| Iodinating Agent | Molecular iodine or iodine-based reagents |

| Solvent | Often acetic acid or other polar solvents |

| Temperature | Mild to moderate (room temperature to reflux) |

| Yield | Moderate to high (not explicitly quantified in source) |

| Purification | Crystallization or silica gel chromatography |

This method is well-documented and forms the basis for many synthetic applications involving this compound.

Demethylation of 2-Iodo-6-methoxybenzaldehyde Using Boron Tribromide

An alternative approach involves the synthesis of 2-hydroxy-6-iodobenzaldehyde (a positional isomer closely related to this compound) by demethylation of 2-iodo-6-methoxybenzaldehyde using boron tribromide (BBr3).

- Reaction Overview : 2-Iodo-6-methoxybenzaldehyde is treated with boron tribromide in dichloromethane at low temperatures (-78 °C to room temperature) to cleave the methoxy group, yielding the corresponding hydroxy derivative.

- Reaction Conditions : The reaction is conducted under inert atmosphere to prevent side reactions, with careful temperature control to avoid decomposition.

- Workup : Quenching with saturated sodium bicarbonate solution, followed by extraction and purification by flash column chromatography.

- Yield : High yield reported (~93%).

- Characterization : Product confirmed by NMR and mass spectrometry.

| Parameter | Details |

|---|---|

| Starting Material | 2-Iodo-6-methoxybenzaldehyde |

| Reagent | Boron tribromide (BBr3) |

| Solvent | Dichloromethane |

| Temperature | -78 °C to room temperature |

| Atmosphere | Argon (inert) |

| Reaction Time | Approximately 3 hours |

| Yield | 93% |

| Purification | Flash column chromatography |

| Characterization | 1H NMR, 13C NMR, MS |

This method is particularly useful when the methoxy precursor is more readily available or when selective demethylation is desired.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagents/Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | 3-Hydroxybenzaldehyde | Iodine/iodinating agents, mild conditions | Moderate to High | Selective electrophilic iodination |

| 2 | 2-Iodo-6-methoxybenzaldehyde | Boron tribromide, DCM, -78 °C to RT, inert | 93% | Demethylation to hydroxy derivative |

| 3 | 2-Hydroxy-5-iodobenzaldehyde | PdCl2, CuI, triethylamine, acetonitrile/THF | N/A | Used in Pd-catalyzed coupling (not direct prep) |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Hydroxy-2-iodobenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or quinones.

Reduction: Reduction of the aldehyde group can yield alcohol derivatives.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of 5-hydroxy-2-iodobenzoic acid.

Reduction: Formation of 5-hydroxy-2-iodobenzyl alcohol.

Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

Chemistry: 5-Hydroxy-2-iodobenzaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a probe for investigating biochemical pathways .

Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-hydroxy-2-iodobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the iodine atom play crucial roles in its binding affinity and reactivity. The compound can participate in various biochemical pathways, influencing cellular processes and metabolic reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Chloro-2-hydroxy-3-iodobenzaldehyde (CAS: 215124-03-1)

- Molecular Formula : C₇H₄ClIO₂

- Molecular Weight : 282.46 g/mol

- Key Features: Substitution pattern: Chlorine at position 5, iodine at position 3. Hydrogen bond acceptors: 2; Donors: 1; Rotatable bonds: 1 . Higher molecular weight and lipophilicity compared to 5-hydroxy-2-iodobenzaldehyde due to chlorine substitution.

- Applications : Investigated for biological activity in medicinal chemistry and materials science. Requires careful handling due to environmental and health risks associated with halogenated compounds .

2-Hydroxy-5-iodobenzaldehyde (CAS: 1761-62-2)

- Molecular Formula : C₇H₅IO₂ (identical to this compound).

- Key Differences :

- Substituent positions: Hydroxy group at position 2, iodine at position 5 (vs. hydroxy at 5 and iodine at 2 in the target compound).

- Structural isomerism leads to distinct reactivity and intermolecular interactions.

- Similarity Score : 0.95 (based on structural alignment algorithms) .

Halogen-Substituted Derivatives

- 5-Fluoro-2-iodobenzaldehyde and 5-Bromo-2-iodobenzaldehyde :

Data Table: Comparative Analysis

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 50765-11-2 | C₇H₅IO₂ | 248.01 | 5-OH, 2-I | 125–126 | Medicinal chemistry synthesis |

| 5-Chloro-2-hydroxy-3-iodobenzaldehyde | 215124-03-1 | C₇H₄ClIO₂ | 282.46 | 5-Cl, 3-I, 2-OH | Not reported | Biological activity studies |

| 2-Hydroxy-5-iodobenzaldehyde | 1761-62-2 | C₇H₅IO₂ | 248.01 | 2-OH, 5-I | Not reported | Organic synthesis intermediate |

| 5-Fluoro-2-iodobenzaldehyde | Not provided | C₇H₄FIO₂ | ~232.00 (estimated) | 5-F, 2-I | Not reported | Halogenation studies |

Research Findings and Trends

- Substituent Effects :

- Iodine vs. Chlorine : Iodine’s larger size enhances polarizability, favoring nucleophilic aromatic substitution, while chlorine increases electrophilicity .

- Positional Isomerism : The ortho-hydroxy group in this compound facilitates intramolecular hydrogen bonding, stabilizing the aldehyde group and influencing reactivity .

- Toxicity and Safety :

- Chlorinated derivatives (e.g., 5-Chloro-2-hydroxy-3-iodobenzaldehyde) pose higher environmental risks, requiring stringent safety protocols .

Biological Activity

5-Hydroxy-2-iodobenzaldehyde (CAS No. 279261) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

This compound has the molecular formula and a molecular weight of 248.02 g/mol. The compound is characterized by the presence of a hydroxyl group and an iodine atom attached to a benzaldehyde structure, which influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| CAS Number | 279261 |

| Molecular Formula | C7H5IO2 |

| Molecular Weight | 248.02 g/mol |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water) | 1.37 |

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound, particularly its role as an inhibitor of various protein kinases. For instance, it has been investigated for its inhibitory effects on dual-specificity tyrosine-regulated kinase 1A (DYRK1A), which is implicated in several diseases, including cancer and neurodegenerative disorders. Compounds with similar structures have shown significant potency against DYRK1A, with IC50 values in the nanomolar range .

Table 1: Inhibitory Activity Against DYRK1A

| Compound | IC50 (nM) |

|---|---|

| This compound | TBD |

| Compound A | 35 |

| Compound B | 54 |

The introduction of hydroxyl groups at specific positions on the aromatic ring has been associated with enhanced inhibitory activity against DYRK1A, suggesting that structural modifications can lead to improved therapeutic profiles .

The mechanism by which this compound exerts its biological effects is thought to involve the modulation of signaling pathways associated with cell proliferation and apoptosis. The compound's ability to inhibit DYRK1A may disrupt pathways involved in cancer cell survival and proliferation, making it a candidate for further development as an anticancer agent .

Study on Neuroprotection

In a study exploring neuroprotective agents, this compound was evaluated for its effects on neuronal cell lines subjected to oxidative stress. The compound demonstrated protective effects by reducing cell death and promoting survival pathways, indicating potential applications in neurodegenerative diseases such as Alzheimer's .

Synthesis and Characterization

The synthesis of this compound has been reported through various methods, including iodination reactions of salicylaldehyde derivatives. Characterization techniques such as NMR and HPLC have confirmed the structure and purity of synthesized compounds, facilitating further biological evaluations .

Safety and Toxicology

While studies have begun to elucidate the biological activity of this compound, safety assessments are crucial for any therapeutic application. Preliminary toxicological evaluations suggest that the compound exhibits moderate toxicity profiles at higher concentrations; however, specific safety data remain limited and warrant further investigation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-hydroxy-2-iodobenzaldehyde, and how do reaction conditions influence yield?

The compound can be synthesized via directed ortho-iodination of 5-hydroxybenzaldehyde using iodine and an oxidizing agent (e.g., NaOCl) in acidic media at 0–5°C to minimize side reactions . Alternatively, demethylation of protected precursors (e.g., methoxy derivatives) using boron tribromide (BBr₃) in dry dichloromethane at −78°C followed by gradual warming achieves high regioselectivity . Key factors affecting yield include:

- Temperature control to suppress polyiodination.

- Stoichiometric ratios (e.g., 5 equivalents of BBr₃ for complete demethylation).

- Purity of starting materials (e.g., anhydrous solvents to avoid hydrolysis).

Q. How should researchers characterize this compound, and what spectral signatures are critical?

- NMR :

- ¹H NMR : Aldehyde proton at δ 9.8–10.2 ppm (singlet); hydroxyl proton (exchangeable) at δ 10.5–12.0 ppm. Aromatic protons show splitting patterns dependent on iodine’s deshielding effects (e.g., meta-coupling with J ≈ 2 Hz) .

- ¹³C NMR : Aldehyde carbon at δ 190–195 ppm; iodine-induced deshielding of adjacent carbons (C2: δ 120–125 ppm) .

- IR : Strong C=O stretch at 1680–1700 cm⁻¹; broad O–H stretch (phenolic) at 3200–3400 cm⁻¹ .

- Melting Point : 125–126°C (pure compound) .

Q. What are the primary reactivity trends of this compound in organic transformations?

- Oxidation : The aldehyde group oxidizes to carboxylic acid (e.g., KMnO₄ in acidic conditions yields 5-hydroxy-2-iodobenzoic acid) .

- Reduction : NaBH₄ reduces the aldehyde to 5-hydroxy-2-iodobenzyl alcohol, preserving the iodine substituent .

- Nucleophilic Substitution : Iodine at C2 participates in Ullmann or Suzuki-Miyaura couplings for biaryl synthesis under palladium catalysis .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved?

Contradictions in NMR or mass spectra often arise from tautomerism (aldehyde vs. enol forms) or impurities from incomplete purification. Strategies include:

- Variable Temperature NMR to identify tautomeric equilibria.

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular ions and rule out adducts.

- Comparative Analysis with computational predictions (e.g., DFT for chemical shift calculations) .

Q. What methodologies optimize regioselectivity in cross-coupling reactions involving this compound?

- Protection of Hydroxyl Group : Use TBS or acetyl protecting groups to prevent undesired coordination with catalysts .

- Catalyst Screening : Pd(PPh₃)₄ for Suzuki couplings; CuI/1,10-phenanthroline for Ullmann reactions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance iodine’s leaving-group ability in SNAr reactions .

Q. How should researchers design biological assays to evaluate the bioactivity of this compound?

- In Vitro Enzymatic Assays : Test inhibition of oxidoreductases (e.g., tyrosinase) via UV-Vis monitoring of substrate conversion (e.g., L-DOPA oxidation) .

- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK293) with IC₅₀ calculations.

- Controls : Include iodine-free analogs to isolate the iodine’s electronic effects on bioactivity .

Q. What strategies mitigate decomposition during long-term storage of this compound?

- Dark, Anhydrous Conditions : Store under argon at −20°C in amber vials to prevent photooxidation and hydrolysis .

- Stabilizers : Add 1–2% hydroquinone to suppress radical-mediated degradation.

- Periodic Purity Checks : Monitor via TLC (silica gel, eluent: hexane/EtOAc 7:3) .

Q. Methodological Considerations

Properties

IUPAC Name |

5-hydroxy-2-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJRYFRHGBHRHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70299363 | |

| Record name | 5-hydroxy-2-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50765-11-2 | |

| Record name | 50765-11-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-hydroxy-2-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.